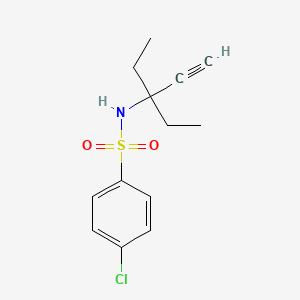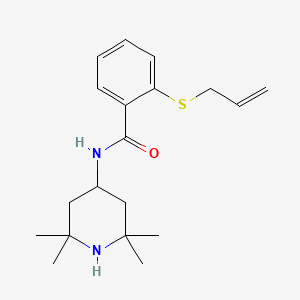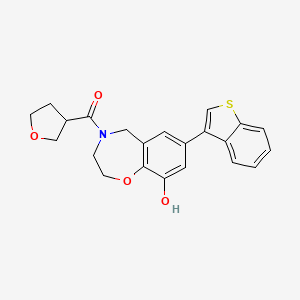![molecular formula C18H28ClNO3 B5495067 Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5495067.png)
Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a phenoxy group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with 1-bromo-3-chloropropane to form 3-(4-methylphenoxy)propyl bromide. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various substituted piperidines.
Substitution: Products with different functional groups replacing the phenoxy group.
Scientific Research Applications
Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared to other piperidine derivatives, such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Similar in structure but with a benzyl group instead of a phenoxy group.
Icaridin: Another piperidine derivative used as an insect repellent.
Piperidine-4-carboxylate derivatives: A broad class of compounds with various substituents on the piperidine ring.
The uniqueness of this compound lies in its specific phenoxypropyl substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-21-18(20)16-9-12-19(13-10-16)11-4-14-22-17-7-5-15(2)6-8-17;/h5-8,16H,3-4,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVYGTRRSPWQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-[(1R,3S)-3-(cyclooctylcarbamoyl)cyclopentyl]-3-hydroxybenzamide](/img/structure/B5495008.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenesulfonamide](/img/structure/B5495011.png)


![rel-(4aS,8aR)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5495044.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5495051.png)
![N-[(6-ethyl-2-methoxy-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B5495055.png)
![(2Z)-2-[(4-cyclohexylphenyl)hydrazinylidene]cycloheptan-1-one](/img/structure/B5495060.png)
![N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B5495066.png)

![1-[4-(Azepane-1-carbonyl)piperazine-1-carbonyl]azepane](/img/structure/B5495082.png)
